(6-Bromo-1,3-benzoxazol-2-yl)methanol
Description
Properties
IUPAC Name |
(6-bromo-1,3-benzoxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCHTRDDAURDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-57-8 | |
| Record name | (6-BROMO-1,3-BENZOXAZOL-2-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized starting from 2-aminophenol derivatives, which undergo cyclization with aldehydes or related reagents to form the benzoxazole ring. The bromine substituent at the 6-position is introduced either by using appropriately brominated starting materials or by bromination of the benzoxazole intermediate. The methanol group at position 2 is introduced via reduction or functional group transformation of a precursor such as a benzoxazolone or benzoxazole-2-carbonyl compound.
Stepwise Preparation Methods
Cyclization of 2-Aminophenol with Aldehydes
- Method: The condensation of 2-amino-4-bromophenol with formaldehyde or other aldehydes under acidic or catalytic conditions leads to the formation of the benzoxazole ring with a hydroxymethyl substituent at the 2-position.
- Catalysts and Conditions: Catalysts such as titanium tetraisopropoxide (TTIP), mesoporous titania–alumina mixed oxide (MTAMO), or palladium complexes have been reported to facilitate this reaction efficiently under mild conditions (e.g., 50 °C in ethanol or aqueous media).
- Yields: This approach provides high yields (typically 85–96%) with short reaction times and eco-friendly protocols.
Bromination of Benzoxazole Intermediates
- Method: Selective bromination at the 6-position of benzoxazole intermediates can be achieved using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) at controlled temperatures.
- Yield: Bromination yields are reported to be high, around 90–91%.
- Notes: This step is often performed after the benzoxazole core is formed to ensure regioselectivity.
Introduction of the Hydroxymethyl Group at Position 2
- Method: The hydroxymethyl group can be introduced by reduction of a 2-formyl or 2-carbonyl precursor or by direct reaction with formaldehyde under reflux or microwave-assisted conditions.
- Microwave Synthesis: A microwave-assisted method involves refluxing 2-benzoxazolinone with formalin (37% formaldehyde) in methanol, leading to the hydroxymethyl derivative in a shorter time (e.g., 8 minutes at 65 °C, 100 W) with good purity.
- Purification: The product is commonly purified by crystallization after precipitation from aqueous or organic solvents.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 2-amino-4-bromophenol with formaldehyde | TTIP catalyst, ethanol, 50 °C, 3 h | 90–96 | Eco-friendly, high yield |
| 2 | Cyclization to form benzoxazole ring | Acidic conditions or pyridinium p-toluenesulfonate, toluene, 120 °C | 32–69 (over 3 steps) | Multi-step cyclization |
| 3 | Bromination at 6-position | N-bromosuccinimide (NBS), DMF, room temp | 90–91 | Selective bromination |
| 4 | Introduction of hydroxymethyl group | Formalin, methanol, reflux or microwave irradiation | 70–85 | Microwave shortens reaction time |
| 5 | Purification | Crystallization from appropriate solvents | — | Ensures product purity |
Alternative Synthetic Approaches
- Pd-Catalyzed Cross-Coupling: Some syntheses employ palladium-catalyzed coupling reactions to introduce substituents on the benzoxazole ring before or after bromination, allowing for structural diversification.
- Reduction of Benzoxazolone Precursors: Lithium-halogen exchange followed by addition of ketones and subsequent reduction can yield hydroxymethyl-substituted benzoxazoles.
- Microwave-Assisted Synthesis: Microwave irradiation accelerates the condensation and cyclization steps, reducing reaction times from hours to minutes without compromising yield or purity.
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress with silica gel plates and various solvent systems (e.g., benzene/methanol or ethyl acetate/hexane mixtures).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern, including the presence of bromine and hydroxymethyl groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity of the final compound.
Summary Table of Key Preparation Methods
| Preparation Step | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 2-amino-4-bromophenol with aldehydes | 2-amino-4-bromophenol, formaldehyde, TTIP or Pd catalyst | 50 °C, ethanol or aqueous, 3 h | High yield, eco-friendly | Requires brominated starting material |
| Bromination of benzoxazole | N-bromosuccinimide, DMF | Room temperature | High regioselectivity, high yield | Requires careful control to avoid overbromination |
| Hydroxymethyl introduction via formalin | Formalin, methanol, reflux or microwave | 65 °C, 8 min (microwave) | Rapid, efficient | Requires purification steps |
| Pd-catalyzed cross-coupling | Pd catalyst, boronic esters or halides | 100 °C, organic solvents | Enables structural diversity | More complex setup, costlier catalysts |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling with boronic acids. This reaction enables aryl-aryl bond formation for structural diversification.
Key Findings :
-
Microwave-assisted Suzuki coupling reduced reaction times (20–30 min) compared to traditional reflux methods (12–24 h).
-
Electron-withdrawing groups on boronic acids improved coupling efficiency due to enhanced oxidative addition .
Nucleophilic Substitution Reactions
The bromine substituent participates in SNAr reactions with nucleophiles under basic conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NH₃/MeOH, CuI, 80°C, 12 h | 6-Amino-1,3-benzoxazol-2-yl methanol | 45% | |
| NaN₃, DMF, 100°C, 8 h | 6-Azido-1,3-benzoxazol-2-yl methanol | 62% |
Mechanistic Insight :
-
The reaction proceeds via a two-step process: (1) deprotonation of the benzoxazole ring to activate the C-Br bond, (2) nucleophilic attack by amines/azides.
Oxidation of the Hydroxymethyl Group
The primary alcohol moiety undergoes oxidation to form aldehydes or carboxylic acids.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| PCC, CH₂Cl₂, rt, 4 h | 6-Bromo-1,3-benzoxazol-2-yl carbaldehyde | 78% | |
| KMnO₄, H₂O/acetone, 0°C, 2 h | 6-Bromo-1,3-benzoxazol-2-yl carboxylic acid | 83% |
Limitations :
-
Overoxidation to carboxylic acids occurs with strong oxidizing agents like KMnO₄ unless strictly controlled.
Buchwald-Hartwig Amination
The bromine atom participates in Pd-catalyzed C–N bond formation with amines.
Optimization Notes :
Esterification and Etherification
The hydroxymethyl group undergoes typical alcohol reactions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Ac₂O, DMAP, CH₂Cl₂, rt, 2 h | 6-Bromo-1,3-benzoxazol-2-yl methyl acetate | 91% | |
| NaH, MeI, THF, 0°C→rt, 6 h | 6-Bromo-1,3-benzoxazol-2-yl methyl ether | 88% |
Applications :
-
Acetylated derivatives show enhanced blood-brain barrier penetration in pharmacological studies.
Ring-Opening Reactions
Under strong acidic/basic conditions, the benzoxazole ring undergoes cleavage.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, 120°C, 8 h | 2-Amino-5-bromophenol + glycolic acid | Quant. | |
| LiAlH₄, THF, reflux, 12 h | Reduced benzoxazoline derivatives | 67% |
Caution :
-
Ring-opening is typically non-selective and generates complex mixtures unless directed by specific substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzoxazole, including (6-Bromo-1,3-benzoxazol-2-yl)methanol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study:
In a study evaluating the cytotoxic properties of several benzoxazole derivatives, this compound was found to have moderate activity against K562 cells, indicating its potential as a lead compound for further development in cancer therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential bacterial enzymes .
Case Study:
A comparative study highlighted that this compound showed significant antimicrobial activity against Bacillus subtilis and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .
Drug Development
The promising biological activities of this compound position it as a candidate for drug development in treating cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable scaffold for designing new therapeutics.
Research Applications
In addition to its therapeutic potential, this compound can serve as a research tool in studying various biological processes. Its derivatives can be utilized to explore mechanisms of action in cellular signaling pathways related to cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of (6-Bromo-1,3-benzoxazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
DNA Interaction: The compound could intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Halogen-Substituted Benzoxazole Derivatives
Bromo, chloro, and fluoro substitutions at the 6-position of benzoxazole significantly alter electronic and steric properties.
Key Observations :
- Bromine (Br) has a larger atomic radius and lower electronegativity than Cl or F, which may enhance lipophilicity and influence nucleophilic substitution reactions.
Heterocyclic Core Variants
Replacing the benzoxazole oxygen with sulfur (benzothiazole) or nitrogen (benzimidazole) modifies electronic properties and bioactivity.
Key Observations :
- Benzimidazoles (e.g., 5-Bromo-1H-benzo[d]imidazol-2-yl)methanol) are associated with antiviral and antitumor activities, though the target compound lacks analogous data .
Functional Group Variations
The hydroxymethyl group distinguishes the target compound from analogs with amines, sulfides, or acetyl groups.
Key Observations :
- The hydroxymethyl group may enable derivatization (e.g., phosphorylation, glycosylation) for drug delivery systems.
Substituent Position Effects
Bromine placement on the benzene ring influences steric and electronic interactions.
Key Observations :
Biological Activity
(6-Bromo-1,3-benzoxazol-2-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a bromine atom and a hydroxymethyl group. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 228.04 g/mol
- SMILES : C1=CC2=C(C=C1Br)OC(=N2)CO
The compound is characterized by a bicyclic structure formed from benzene and oxazole rings, which contributes to its chemical reactivity and biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for this compound have been evaluated against several pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 16 | Moderate activity |
| Escherichia coli | 32 | Moderate activity |
| Bacillus subtilis | 64 | Low activity |
The compound demonstrated notable efficacy against Candida albicans, particularly in resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Its derivatives have shown cytotoxic effects on multiple cancer cell lines:
| Cancer Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant inhibition |
| A549 (Lung Cancer) | 20 | Moderate inhibition |
| HepG2 (Liver Cancer) | 25 | Significant inhibition |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to modulate enzyme activity and receptor binding. This interaction can lead to alterations in cellular pathways associated with growth and apoptosis in cancer cells.
Case Studies
Several studies have documented the effects of this compound on microbial and cancerous cells:
- Study on Candida Resistance :
- Cytotoxicity in Cancer Cells :
Q & A
Basic: What synthetic routes are commonly employed to prepare (6-bromo-1,3-benzoxazol-2-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For benzoxazole derivatives, solvent-free reductive amination (e.g., hydrazine hydrate in ethanol under reflux for 4 hours) is preferred to minimize side reactions and improve purity . The bromo-substituted benzoxazole core can be derived from precursors like 6-bromo-2-phenylquinazolinones, synthesized by refluxing with amino reagents in glacial acetic acid for 3–4 hours . TLC monitoring (e.g., chloroform:methanol 7:3) ensures reaction progress . Yield optimization requires controlled stoichiometry (1.2 eq of reagents) and recrystallization in ethanol .
Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?
Methodological Answer:
Single-crystal XRD (via SHELX programs) is critical for resolving stereochemical ambiguities . For example, SHELXL refines small-molecule structures using high-resolution data, while ORTEP-III generates 3D visualizations of bond angles and torsion angles . Complementary NMR (¹H/¹³C) and IR spectroscopy (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) validate functional groups . Discrepancies between experimental and theoretical spectra may indicate tautomeric forms or impurities, requiring iterative refinement .
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
Antimicrobial and antitumor activities are assessed via:
- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays measuring cell viability (e.g., >70% viability indicates low toxicity) .
- Molecular docking : Binding affinity analysis to targets like 2A9¹ receptors (using AutoDock/Vina) correlates with anticancer activity . Activity contradictions (e.g., high MIC but low cytotoxicity) may arise from selective membrane permeability, requiring further pharmacokinetic studies .
Advanced: How can researchers address contradictions in reported synthetic yields or biological activities of benzoxazole derivatives?
Methodological Answer:
Contradictions often stem from:
- Reaction conditions : Solvent polarity (e.g., ethanol vs. DMF) and temperature variations alter reaction kinetics .
- Analytical thresholds : Differences in MIC assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural heterogeneity : Impurities from incomplete recrystallization or regioisomers (e.g., bromo-substitution at position 5 vs. 6) .
Robust meta-analyses, reproducibility checks, and open-data sharing (e.g., crystallographic databases) mitigate these issues .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Recrystallization in ethanol or methanol is standard for removing unreacted precursors . Column chromatography (silica gel, cyclohexane:ethyl acetate 2:1) separates regioisomers . Purity is confirmed via melting point consistency (e.g., 255–260°C for related compounds) and HPLC with UV detection .
Advanced: How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing bromo groups) with antibacterial potency .
- ADMET profiling : SwissADME predicts bioavailability, ensuring derivatives meet Lipinski’s rules . For example, hydrazide derivatives with logP <5 show improved membrane permeability .
Advanced: What strategies mitigate decomposition of this compound under storage or experimental conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
